2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide is a complex organic compound that features a unique structure combining pyrazole, pyridine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: A related compound with similar structural features but different biological activities.
Indole-3-carboxamide: Another compound with an indole moiety, used in various chemical and biological studies.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide is unique due to its combination of pyrazole, pyridine, and indole structures, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
827317-79-3 |
---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O/c24-18(20-11-14-3-1-2-7-19-14)12-4-5-15-13(9-12)10-17(22-15)16-6-8-21-23-16/h1-10,22H,11H2,(H,20,24)(H,21,23) |
InChI Key |
UYIWLCJXZPDQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.